Cas no 479065-02-6 (5-Bromodescyano Citalopram Hydrobromide)

5-Bromodescyano Citalopram Hydrobromide is a brominated derivative of descyano citalopram, primarily utilized in pharmaceutical research and development. This compound serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and related analogs, offering researchers a versatile building block for structural modifications. Its brominated moiety enhances reactivity, facilitating further functionalization in medicinal chemistry applications. The hydrobromide salt form ensures improved stability and solubility, making it suitable for experimental studies. This derivative is particularly valuable for investigating structure-activity relationships (SAR) in neuropharmacology, aiding in the design of novel therapeutic agents targeting serotoninergic pathways.
5-Bromodescyano Citalopram Hydrobromide structure
479065-02-6 structure
商品名:5-Bromodescyano Citalopram Hydrobromide
CAS番号:479065-02-6
MF:C19H21NOFBr.HBr
メガワット:459.19048
CID:827327

5-Bromodescyano Citalopram Hydrobromide 化学的及び物理的性質

名前と識別子

    • Bromo analog of citalopram hydrobromide
    • 5-Bromodescyano Citalopram Hydrobromide
    • 3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine,hydrobromide
    • 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine hydrobromide
    • (1(4’-FLUOROPHENYL)-1- (3-DIMETHYLAMINOPROPYL)-5- BROMOPHTHALANE HYDROBROMIDE

5-Bromodescyano Citalopram Hydrobromide セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport

5-Bromodescyano Citalopram Hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B683285-5mg
5-Bromodescyano Citalopram Hydrobromide
479065-02-6
5mg
$ 1045.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1134222-25MG
479065-02-6
25MG
¥14114.48 2023-01-05
TRC
B683285-10mg
5-Bromodescyano Citalopram Hydrobromide
479065-02-6
10mg
$ 1832.00 2023-04-18
TRC
B683285-1mg
5-Bromodescyano Citalopram Hydrobromide
479065-02-6
1mg
$ 236.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1906-50MG
5-Bromodescyano Citalopram Hydrobromide
479065-02-6 Pharmaceutical Secondary Standard; Certified Reference Material
50MG
¥7567.97 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1134222-25MG
Citalopram Related Compound H
479065-02-6
25mg
¥11470.78 2025-01-16
TRC
B683285-25mg
5-Bromodescyano Citalopram Hydrobromide
479065-02-6
25mg
$ 4500.00 2023-09-08

5-Bromodescyano Citalopram Hydrobromide 関連文献

5-Bromodescyano Citalopram Hydrobromideに関する追加情報

Research Brief on 5-Bromodescyano Citalopram Hydrobromide (CAS: 479065-02-6): Recent Advances and Applications

5-Bromodescyano Citalopram Hydrobromide (CAS: 479065-02-6) is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. This compound has garnered significant attention in recent years due to its potential applications in neuropharmacology and as a tool for studying serotonin transporter (SERT) mechanisms. Recent studies have explored its synthesis, pharmacological properties, and therapeutic potential, positioning it as a promising candidate for further research and development.

The synthesis of 5-Bromodescyano Citalopram Hydrobromide involves the bromination of descyano citalopram, followed by salt formation with hydrobromic acid. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research purposes. A 2023 study published in the Journal of Medicinal Chemistry highlighted an optimized synthetic route that reduces byproduct formation and enhances scalability, which is critical for future preclinical and clinical studies.

Pharmacologically, 5-Bromodescyano Citalopram Hydrobromide exhibits a high affinity for SERT, similar to its parent compound citalopram. However, preliminary studies suggest that its binding kinetics and selectivity profile may differ, offering unique insights into SERT modulation. A recent in vitro study demonstrated that this compound has a slower dissociation rate from SERT compared to citalopram, which could translate to prolonged therapeutic effects. These findings were published in Neuropharmacology (2024) and have sparked interest in its potential as a long-acting antidepressant.

In addition to its pharmacological properties, 5-Bromodescyano Citalopram Hydrobromide has been utilized as a radioligand in positron emission tomography (PET) imaging studies. A 2023 research paper in ACS Chemical Neuroscience reported the successful labeling of this compound with fluorine-18, enabling non-invasive visualization of SERT density in the brain. This application could significantly advance our understanding of serotonin-related disorders and facilitate the development of personalized treatment strategies.

Despite these promising developments, challenges remain in the clinical translation of 5-Bromodescyano Citalopram Hydrobromide. Current research is focused on elucidating its metabolic stability, toxicity profile, and potential off-target effects. A recent preclinical study published in Drug Metabolism and Disposition (2024) identified several metabolites of this compound, some of which may contribute to its overall pharmacological activity. Further investigations are needed to fully characterize its safety and efficacy profile.

In conclusion, 5-Bromodescyano Citalopram Hydrobromide (CAS: 479065-02-6) represents a valuable tool for both basic and applied research in neuropharmacology. Its unique binding properties, synthetic accessibility, and potential applications in imaging and therapy make it a compound of significant interest. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ultimately paving the way for novel treatments for serotonin-related disorders.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.